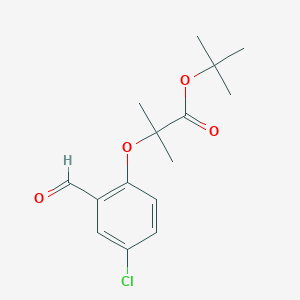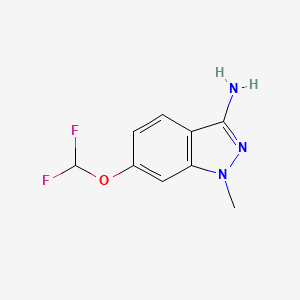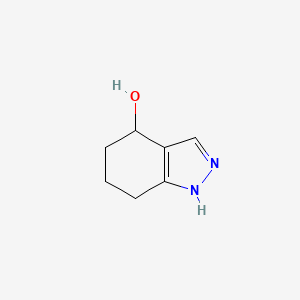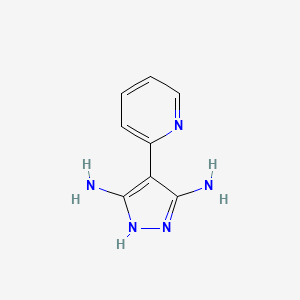
5-(3-chloro-4-fluorophenyl)-1H-pyrazole
Vue d'ensemble
Description
5-(3-chloro-4-fluorophenyl)-1H-pyrazole is a chemical compound that falls under the category of pyrazoles. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 5-(3-chloro-4-fluorophenyl)-1H-pyrazole compound has a phenyl group (a variant of a benzene ring) attached to it, which is substituted with chlorine and fluorine atoms .
Synthesis Analysis
The synthesis of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole involves several steps. The key intermediate 1-[(3-chloro-4-fluorophenyl)methyl]piperazine was generated by the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate and the subsequent deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) .Molecular Structure Analysis
The molecular structure of 5-(3-chloro-4-fluorophenyl)-1H-pyrazole is characterized by a pyrazole ring attached to a phenyl ring. The phenyl ring is substituted with chlorine and fluorine atoms .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis Techniques : This compound is synthesized by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids, with structures characterized by X-ray single crystal structure determination. The process demonstrates the compound's adaptable synthesis pathways and structural versatility (Loh et al., 2013).
Biological and Medicinal Applications
- Antimicrobial Activities : Novel 1,5-diaryl pyrazole derivatives, including the 5-(3-chloro-4-fluorophenyl)-1H-pyrazole, exhibit significant antimicrobial properties against bacteria and fungi, indicating potential uses in infectious disease control and pharmaceutical applications (Ragavan et al., 2010).
Chemical Properties and Reactivity
- Spectroscopic Study and Computational Evaluation : Extensive computational techniques, including density functional theory (DFT) calculations and molecular docking, are employed to understand the reactive properties and pharmaceutical potential of related pyrazole derivatives. This indicates a broad research interest in the chemical and reactive properties of such compounds (Thomas et al., 2018).
Potential Drug Development
- Drug Efficacy Determinations : Through in silico, in vitro, and cytotoxicity validations, pyrazoles are explored for novel drug discovery. The findings suggest potential in developing new pharmaceutical agents, particularly in the field of anti-inflammatory and antipsychotic drugs (Wise et al., 1987).
Safety and Hazards
Propriétés
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2/c10-7-5-6(1-2-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQBLHVFDMXYPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chloro-4-fluorophenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



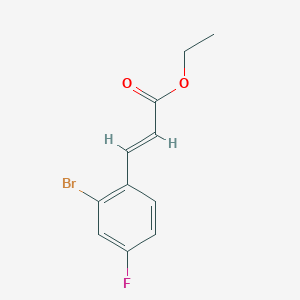
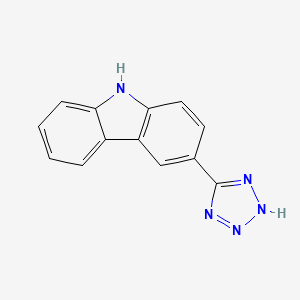

![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)
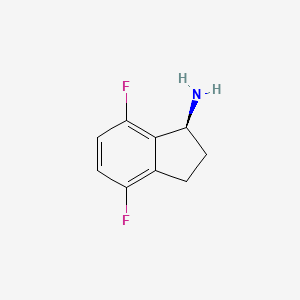
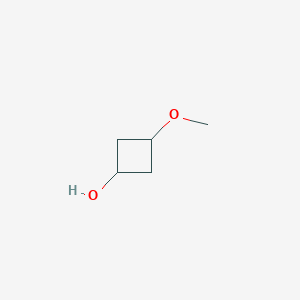
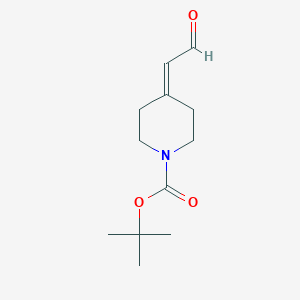
![4-Chloro-2-[(dimethylamino)methyl]aniline](/img/structure/B1398887.png)

